Methyl 3-Chloro-4-piperazinobenzoate

Lipophilicity Drug Design ADME

Methyl 3-Chloro-4-piperazinobenzoate (CAS: 234082-16-7; MF: C12H15ClN2O2; MW: 254.71) is a chloro-substituted piperazinyl benzoate ester utilized as a versatile research chemical and building block in pharmaceutical synthesis. This compound features a piperazine ring directly attached to a benzoate core at the 4-position, with a chlorine atom at the 3-position, conferring distinct physicochemical properties including a calculated LogP of 1.93 and a measured density of 1.2±0.1 g/cm³.

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71 g/mol
CAS No. 234082-16-7
Cat. No. B3040736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Chloro-4-piperazinobenzoate
CAS234082-16-7
Molecular FormulaC12H15ClN2O2
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N2CCNCC2)Cl
InChIInChI=1S/C12H15ClN2O2/c1-17-12(16)9-2-3-11(10(13)8-9)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3
InChIKeyYXNWWDUBAHLVBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Chloro-4-piperazinobenzoate (CAS 234082-16-7) Chemical Profile and Procurement Baseline


Methyl 3-Chloro-4-piperazinobenzoate (CAS: 234082-16-7; MF: C12H15ClN2O2; MW: 254.71) is a chloro-substituted piperazinyl benzoate ester utilized as a versatile research chemical and building block in pharmaceutical synthesis . This compound features a piperazine ring directly attached to a benzoate core at the 4-position, with a chlorine atom at the 3-position, conferring distinct physicochemical properties including a calculated LogP of 1.93 [1] and a measured density of 1.2±0.1 g/cm³ . Commercially, it is typically supplied as a white to yellow solid with a purity of ≥95% and is recommended for storage at room temperature away from moisture .

Why Methyl 3-Chloro-4-piperazinobenzoate Cannot Be Interchanged with Generic Piperazinyl Benzoates


Piperazinyl benzoate derivatives are not interchangeable due to the profound impact of chloro substitution pattern on both reactivity and biological target engagement. The meta-chloro substitution in Methyl 3-Chloro-4-piperazinobenzoate significantly alters the electron density of the aromatic ring, modulating its susceptibility to nucleophilic aromatic substitution (SNAr) and influencing the compound's lipophilicity (LogP = 1.93) [1], which in turn governs membrane permeability and target binding kinetics [2]. Substituting this specific regioisomer with a non-chlorinated analog (e.g., Methyl 4-piperazinobenzoate, LogP ~0.88) or an alternative positional isomer (e.g., 2-chloro or 4-chloro variants) would yield a compound with divergent reactivity profiles and substantially different interactions with biological targets such as G-protein coupled receptors (GPCRs) or kinases [3]. The precise substitution pattern is critical for maintaining the intended structure-activity relationship (SAR) in lead optimization programs .

Quantitative Differentiation Evidence for Methyl 3-Chloro-4-piperazinobenzoate


Lipophilicity Advantage Over Non-Chlorinated Piperazinyl Benzoate Analogs

Methyl 3-Chloro-4-piperazinobenzoate exhibits a calculated LogP of 1.93, which is significantly higher than the LogP of approximately 0.88 for the non-chlorinated analog Methyl 4-piperazinobenzoate [1]. This 1.05 unit increase in LogP corresponds to an approximate 11-fold increase in lipophilicity, directly impacting passive membrane permeability and potential for blood-brain barrier (BBB) penetration [2]. The increased lipophilicity is attributed to the electron-withdrawing and hydrophobic nature of the chloro substituent .

Lipophilicity Drug Design ADME

Reactivity Profile in Nucleophilic Aromatic Substitution Versus Non-Piperazine Analogs

The presence of both a piperazine ring (strong electron-donating group) and a chloro substituent (electron-withdrawing) creates a unique electronic environment on the aromatic ring. In competition experiments, the relative reactivity of chlorine as a leaving group in methyl chlorobenzoates follows the order para ≥ ortho > meta [1]. Methyl 3-Chloro-4-piperazinobenzoate features a meta-chloro relative to the ester, which is predicted to be less reactive in SNAr than para-chloro analogs but more reactive than ortho-substituted systems due to reduced steric hindrance [2]. The piperazine moiety at the para-position relative to the ester further activates the ring towards electrophilic substitution while deactivating it for nucleophilic attack [3].

Synthetic Chemistry SNAr Reactivity

Biological Target Interaction Potential Versus Carboxylic Acid Analog

While Methyl 3-Chloro-4-piperazinobenzoate itself is primarily a synthetic intermediate, its carboxylic acid analog (3-Chloro-4-piperazinobenzoic acid, CAS 1197193-06-8) has been specifically identified as a reagent in the preparation of piperazinylquinazolines that act as agonists of the neurotensin receptor 1 (NTSR1) . The methyl ester of the target compound serves as a protected form of the acid, offering distinct advantages in synthetic accessibility and purification. The methyl ester has a molecular weight of 254.71 g/mol compared to 240.69 g/mol for the acid, and exhibits different solubility characteristics that can be exploited during multi-step syntheses [1]. The ester is readily hydrolyzed to the active acid under mild basic conditions [2].

Neurotensin Receptor GPCR Agonist

Regioisomeric Specificity in Piperazine-Containing Kinase Inhibitor Scaffolds

Piperazine derivatives with chloro substituents on the phenyl ring are common scaffolds in kinase inhibitor design. The 3-chloro-4-piperazinyl substitution pattern present in Methyl 3-Chloro-4-piperazinobenzoate is distinct from other regioisomers (e.g., 2-chloro-4-piperazinyl or 4-chloro-3-piperazinyl) and is known to confer different selectivity profiles against kinase targets [1]. For instance, in p38 MAP kinase inhibitors, the position of the chloro substituent significantly affects the compound's ability to occupy the hydrophobic pocket and form key interactions with the hinge region [2]. The 3-chloro orientation provides an optimal vector for the piperazine to engage solvent-exposed regions while maintaining the chloro group in a favorable hydrophobic interaction [3].

Kinase Inhibitor Regioisomerism Selectivity

Optimal Procurement and Application Scenarios for Methyl 3-Chloro-4-piperazinobenzoate


Synthesis of CNS-Penetrant Drug Candidates Targeting GPCRs or Kinases

The enhanced lipophilicity (LogP 1.93) of Methyl 3-Chloro-4-piperazinobenzoate makes it an ideal building block for designing central nervous system (CNS) active compounds where blood-brain barrier (BBB) penetration is required [1]. The methyl ester can be hydrolyzed to the corresponding acid, which has been utilized as a precursor to neurotensin receptor 1 agonists . Procurement of this specific regioisomer ensures the desired physicochemical properties are maintained in the lead optimization phase.

Multi-Step Organic Synthesis Requiring Selective Functionalization

The predictable reactivity profile of the meta-chloro substituent in SNAr reactions allows chemists to selectively functionalize the aromatic ring at other positions while leaving the chloro group intact for subsequent transformations [1]. The methyl ester serves as a protecting group for the carboxylic acid, enabling clean reactions in organic solvents and easy purification by column chromatography . This compound is particularly valuable in the synthesis of complex piperazine-containing libraries for high-throughput screening.

Structure-Activity Relationship (SAR) Studies of Piperazine-Based Kinase Inhibitors

The 3-chloro-4-piperazinyl substitution pattern is a privileged scaffold in kinase inhibitor design. Researchers can use this compound to explore SAR around the chloro position and piperazine linkage, comparing it to other regioisomers to optimize target selectivity and reduce off-target effects [1]. The methyl ester provides a convenient handle for further derivatization, such as amide coupling or reduction, to generate diverse analogs for biological evaluation .

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